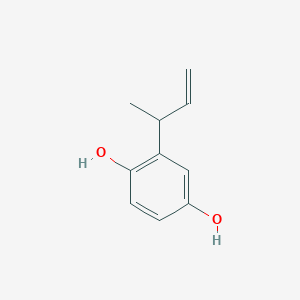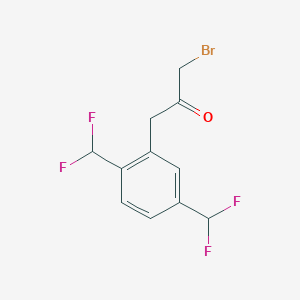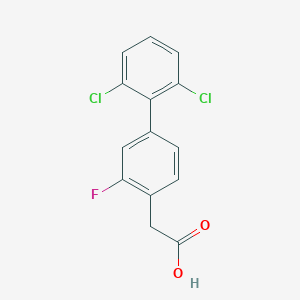
1-(3-(Bromomethyl)-5-ethoxyphenyl)propan-2-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(3-(Bromomethyl)-5-ethoxyphenyl)propan-2-one is an organic compound with a complex structure that includes a bromomethyl group, an ethoxy group, and a propan-2-one moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3-(Bromomethyl)-5-ethoxyphenyl)propan-2-one typically involves the bromination of a precursor compound, followed by further functionalization. One common method involves the bromination of 3-(5-ethoxyphenyl)propan-2-one using bromine or a brominating agent under controlled conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or chloroform, with the temperature carefully regulated to avoid side reactions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would include optimization of reaction conditions to maximize yield and purity, as well as the use of industrial-grade reagents and equipment. The final product is typically purified using techniques such as recrystallization or chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
1-(3-(Bromomethyl)-5-ethoxyphenyl)propan-2-one can undergo various types of chemical reactions, including:
Substitution Reactions: The bromomethyl group can be substituted with other nucleophiles, such as amines or thiols, to form new compounds.
Oxidation Reactions: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction Reactions: Reduction can be used to convert the carbonyl group to an alcohol or to reduce other functional groups within the molecule.
Common Reagents and Conditions
Substitution: Common reagents include nucleophiles like sodium azide, potassium thiocyanate, or primary amines. Reactions are typically carried out in polar solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) are used under acidic or basic conditions.
Reduction: Reducing agents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are employed, often in anhydrous solvents.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield a variety of derivatives with different functional groups, while oxidation and reduction reactions can modify the carbonyl group or other parts of the molecule.
Applications De Recherche Scientifique
1-(3-(Bromomethyl)-5-ethoxyphenyl)propan-2-one has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules. Its reactivity makes it a valuable building block in organic synthesis.
Biology: The compound can be used in the study of enzyme mechanisms and as a probe in biochemical assays.
Industry: It can be used in the production of specialty chemicals and materials, including polymers and resins.
Mécanisme D'action
The mechanism by which 1-(3-(Bromomethyl)-5-ethoxyphenyl)propan-2-one exerts its effects depends on its specific application. In biochemical contexts, it may interact with enzymes or other proteins, modifying their activity or function. The bromomethyl group can act as an electrophile, reacting with nucleophilic sites on biomolecules. The ethoxy and carbonyl groups may also participate in hydrogen bonding or other interactions that influence the compound’s behavior.
Comparaison Avec Des Composés Similaires
Similar Compounds
1-(3-(Chloromethyl)-5-ethoxyphenyl)propan-2-one: Similar structure but with a chloromethyl group instead of a bromomethyl group.
1-(3-(Bromomethyl)-5-methoxyphenyl)propan-2-one: Similar structure but with a methoxy group instead of an ethoxy group.
1-(3-(Bromomethyl)-5-ethoxyphenyl)butan-2-one: Similar structure but with a butan-2-one moiety instead of a propan-2-one moiety.
Uniqueness
1-(3-(Bromomethyl)-5-ethoxyphenyl)propan-2-one is unique due to the combination of its functional groups, which confer specific reactivity and properties. The bromomethyl group is particularly reactive, making it useful in various substitution reactions. The ethoxy group can influence the compound’s solubility and reactivity, while the carbonyl group provides a site for further chemical modification.
Propriétés
Formule moléculaire |
C12H15BrO2 |
|---|---|
Poids moléculaire |
271.15 g/mol |
Nom IUPAC |
1-[3-(bromomethyl)-5-ethoxyphenyl]propan-2-one |
InChI |
InChI=1S/C12H15BrO2/c1-3-15-12-6-10(4-9(2)14)5-11(7-12)8-13/h5-7H,3-4,8H2,1-2H3 |
Clé InChI |
GFCPBIURFSTAQL-UHFFFAOYSA-N |
SMILES canonique |
CCOC1=CC(=CC(=C1)CBr)CC(=O)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![2-(Tert-butoxycarbonylamino)-5-[carbamimidoyl(p-tolylsulfonyl)amino]pentanoic acid](/img/structure/B14075215.png)




![Propanamide, 2-[(aminothioxomethyl)hydrazono]-N-phenyl-](/img/structure/B14075249.png)



![(2R)-2-(methylamino)-4-[(triphenylmethyl)sulfanyl]butanoic acid](/img/structure/B14075287.png)


